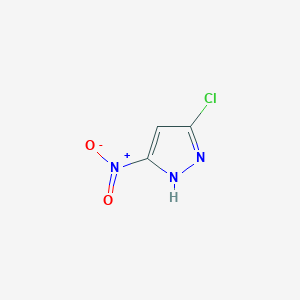

3-Chloro-5-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPLHVWLDQZZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Chloro-5-nitro-1H-pyrazole: Synthesis, Reactivity, and Application in Drug Discovery

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in drug design.[1] This guide focuses on a particularly valuable derivative: 3-Chloro-5-nitro-1H-pyrazole .

The strategic placement of a chloro group and a nitro group on this core transforms it into a highly versatile and reactive building block. The chloro atom serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group significantly modulates the electronic character of the pyrazole ring, activating it for specific transformations.[1]

This document provides an in-depth analysis of this compound, intended for researchers and drug development professionals. We will delve into its fundamental properties, provide a validated synthesis protocol, explore its chemical reactivity, and present a practical experimental workflow demonstrating its utility in a key reaction for drug discovery.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical identity is paramount for its successful application in synthesis. The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1369959-12-5 | [3][4][5] |

| Molecular Formula | C₃H₂ClN₃O₂ | [6] |

| Molecular Weight | 147.52 g/mol | Calculated |

| Appearance | Yellow Solid | [5] |

| Storage Temperature | 2-8°C, Inert atmosphere | [7] |

| ¹H NMR | δ 14.96 (bs, 1H), 7.30 (s, 1H) (400 MHz, DMSO-d₆) | [5] |

Synthesis and Safe Handling

The reliable synthesis and safe handling of key intermediates are critical for any research and development pipeline. This section outlines a proven synthetic method for this compound and details the necessary safety protocols.

Synthetic Route: Thermal Rearrangement

The compound is accessible via a thermal rearrangement of its isomer, 3-chloro-1-nitro-1H-pyrazole.[5] This process is typically conducted in a high-boiling point, inert solvent within a sealed reaction vessel to manage the required temperature.

Caption: Synthetic pathway for this compound.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established procedures and is designed for reproducibility.[5]

Materials:

-

3-chloro-1-nitro-1H-pyrazole (1.0 eq)

-

Anisole (approx. 5 mL per gram of starting material)

-

Hexane (for precipitation and washing)

-

Autoclave or sealed pressure vessel

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Reaction Setup: Dissolve 3-chloro-1-nitro-1H-pyrazole (e.g., 4.0 g, 27 mmol) in anisole (20 mL) in a suitable glass liner.

-

Sealing: Place the glass liner into an autoclave and seal the vessel according to the manufacturer's specifications.

-

Heating: Heat the reaction system to 140 °C. Maintain this temperature with continuous stirring overnight. Causality Note: The high temperature provides the activation energy for the thermal rearrangement of the nitro group from the N1 to the C5 position.

-

Cooling & Precipitation: After the reaction is complete (monitored by TLC or LC-MS if possible), cool the reaction mixture to 0 °C using an ice bath.

-

Isolation: Dilute the cooled mixture with hexane (e.g., 200 mL). The addition of a non-polar solvent causes the polar product to precipitate. Continue stirring at 0 °C for 30 minutes to maximize precipitation.

-

Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hexane (e.g., 10 mL) to remove residual anisole.

-

Drying: Dry the isolated solid under vacuum to yield this compound as a yellow solid.[5]

Safety & Handling Precautions

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[7] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Mandatory Precautions:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9]

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its predictable and exploitable reactivity, making it a powerful intermediate for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is activated by the potent electron-withdrawing nitro group. This makes the chloro-substituent at the C3 position an excellent leaving group, susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for introducing diversity into the pyrazole scaffold.

-

Cross-Coupling Reactions: The C-Cl bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, allowing for the connection of the pyrazole core to other aromatic or aliphatic fragments.

-

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amine. This newly formed amino group can then be used for a host of further functionalizations, such as amide bond formation, sulfonamide synthesis, or diazotization, dramatically expanding the synthetic possibilities.

This dual functionality allows for a combinatorial approach to library synthesis, where one functional group can be reacted selectively while preserving the other for a subsequent transformation, a highly desirable strategy in lead optimization.[1][2]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of this compound, this section details a representative workflow for a Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning transformation that is indispensable in the pharmaceutical industry.

Rationale: This reaction is chosen for its robustness, functional group tolerance, and its proven track record in creating carbon-carbon bonds between sp²-hybridized centers, a common structural motif in drug molecules.

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Suzuki Coupling Protocol

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane and water solvent mixture via syringe. Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-5-nitro-1H-pyrazole product.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-handle reactivity make it an exceptionally valuable starting point for the rapid generation of diverse and novel pyrazole-based compounds. A thorough understanding of its handling and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.

References

- 1. This compound | 1369959-12-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1369959-12-5|this compound|BLD Pharm [bldpharm.com]

- 4. 1369959-12-5|this compound|BLD Pharm [bldpharm.de]

- 5. 5-chloro-3-nitro-1H-pyrazole | 1369959-12-5 [amp.chemicalbook.com]

- 6. Pyrazole, 3-nitro- [webbook.nist.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Synthesis and characterization of 3-Chloro-5-nitro-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-nitro-1H-pyrazole

Foreword: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in contemporary medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone for designing molecules with a vast spectrum of biological activities, from anti-inflammatory agents like celecoxib to novel anticancer drugs.[1]

The strategic introduction of specific functional groups onto the pyrazole core dramatically expands its synthetic utility. Halogenated and nitrated pyrazoles, in particular, are highly valued as versatile intermediates. The electron-withdrawing nature of the nitro group and the utility of the chloro group as a leaving group in nucleophilic substitution reactions open gateways to a diverse library of complex derivatives.[3][4] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, a key building block for advanced chemical synthesis.

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-amino-1H-pyrazole. This strategy is predicated on two cornerstone transformations in aromatic chemistry: electrophilic nitration followed by a Sandmeyer reaction.

-

Regioselective Nitration: The first step involves the nitration of the pyrazole ring. The directing effects of the existing amino group and the ring nitrogens must be carefully considered to achieve the desired 5-nitro isomer.

-

Diazotization and Chlorination: The second step transforms the amino group into a chloro group. The Sandmeyer reaction is the method of choice for this conversion, offering high yields and reliability.[5] It proceeds via an aryl diazonium salt intermediate, which is then catalytically converted to the aryl chloride using a copper(I) salt.[6]

The entire workflow is designed to be a self-validating system, where the successful isolation and characterization of the intermediate provide a quality checkpoint before proceeding to the final, more sensitive Sandmeyer reaction.

Visualized Synthetic Workflow

Caption: Synthetic pathway for this compound.

Part 2: Experimental Protocols and Mechanistic Insights

Disclaimer: All chemical procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. A thorough risk assessment should be performed before commencing any work.

Step 1: Synthesis of 3-Amino-5-nitro-1H-pyrazole (Intermediate)

Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.

-

Substrate Addition: While maintaining the low temperature, slowly and portion-wise add 3-amino-1H-pyrazole (1.0 eq). Stir the mixture until all the solid has dissolved. The formation of the pyrazolium salt is an exothermic process, and careful temperature control is critical to prevent unwanted side reactions.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (20 mL) in a separate beaker, cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the pyrazole solution via the dropping funnel. The internal temperature must be strictly maintained below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Precipitation: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Drying: Dry the resulting solid, 3-amino-5-nitro-1H-pyrazole, in a vacuum oven at 50-60 °C.

Expertise & Causality:

-

Sulfuric Acid as Solvent and Catalyst: Sulfuric acid serves a dual purpose. It protonates the pyrazole, and more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: Low temperatures are crucial to control the rate of this highly exothermic reaction and to prevent over-nitration or degradation of the starting material.

Step 2: Synthesis of this compound via Sandmeyer Reaction

Protocol:

-

Diazotization Setup: In a 500 mL beaker, suspend the dried 3-amino-5-nitro-1H-pyrazole (1.0 eq) from Step 1 in a mixture of concentrated hydrochloric acid (HCl, 4.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the pyrazole suspension. The tip of the addition funnel should be below the surface of the liquid to ensure immediate reaction. Maintain the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid. A positive test with starch-iodide paper (which turns blue-black) will indicate a slight excess of nitrous acid, signaling the completion of diazotization.

-

Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) chloride (CuCl, 1.5 eq) in concentrated hydrochloric acid (3.0 eq).

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 2 to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. The rate of addition should be controlled to keep the foaming manageable.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, and then gently heat to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The crude product often precipitates. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Expertise & Causality:

-

Diazotization: This critical step converts the primary amine into an excellent leaving group (N₂). The reaction must be performed at low temperatures because diazonium salts are unstable and can decompose prematurely at higher temperatures.[5]

-

Copper(I) Catalyst: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][6] The Cu(I) catalyst initiates the process by a single-electron transfer to the diazonium salt, which then loses dinitrogen gas to form an aryl radical. This radical abstracts a chlorine atom from a Cu(II) species, regenerating the Cu(I) catalyst and forming the final product.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

| Parameter | Expected Observation | Rationale / Key Features |

| Appearance | Pale yellow to off-white crystalline solid | Characteristic of many nitroaromatic compounds. |

| Melting Point | Literature values should be consulted for comparison. | A sharp melting point range indicates high purity. |

| ¹H NMR | A single sharp singlet, typically δ 7.0-8.0 ppm (in DMSO-d₆). A broad singlet for the N-H proton at higher ppm. | Corresponds to the single proton at the C4 position of the pyrazole ring. The N-H proton is exchangeable with D₂O. |

| ¹³C NMR | Three distinct signals for the pyrazole ring carbons. | C3 and C5 will be significantly downfield due to the attached electronegative Cl and NO₂ groups. C4 will be the most upfield of the ring carbons. |

| IR Spectroscopy | ~3100-3300 cm⁻¹ (N-H stretch)~1530-1560 cm⁻¹ (asymmetric NO₂ stretch)~1340-1370 cm⁻¹ (symmetric NO₂ stretch)~1450-1500 cm⁻¹ (C=N stretch)~750-850 cm⁻¹ (C-Cl stretch) | Confirms the presence of all key functional groups in the molecule.[7][8] |

| Mass Spec. (EI) | Molecular ion peak (M⁺) showing a characteristic M / M+2 isotopic pattern of ~3:1. | The isotopic signature for chlorine (³⁵Cl and ³⁷Cl) is a definitive confirmation of the presence of one chlorine atom. |

Part 4: Safety and Handling

-

Reagents: Concentrated acids (H₂SO₄, HNO₃, HCl) are highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Handle all reagents with extreme care in a fume hood.

-

Product: While the specific toxicology of this compound is not widely documented, nitroaromatic compounds should be handled as potentially toxic and energetic. Avoid creating dust and use appropriate containment procedures.

-

Reaction Hazards: Both the nitration and the Sandmeyer reaction are exothermic and involve potentially unstable intermediates (diazonium salt). Strict temperature control and slow, controlled addition of reagents are paramount to ensure safety.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound, a valuable heterocyclic building block. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound in high purity. The comprehensive characterization data provided serves as a benchmark for validating the final product, ensuring its quality for subsequent applications in drug discovery, agrochemicals, and materials science.

References

- 1. This compound | 1369959-12-5 | Benchchem [benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Key Heterocycle

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of our daily work. Among the vast landscape of heterocyclic compounds, pyrazoles and their derivatives hold a significant position due to their wide-ranging applications in medicinal chemistry and materials science. 3-Chloro-5-nitro-1H-pyrazole, in particular, presents an intriguing case for spectroscopic analysis. The presence of a halogen, a nitro group, and the inherent aromaticity of the pyrazole ring all contribute to a unique molecular fingerprint. This guide is designed to provide a comprehensive technical overview of the spectroscopic data (NMR, IR, and MS) for this compound, moving beyond a simple listing of data to explain the underlying principles and experimental considerations that are crucial for accurate interpretation. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Overview

This compound is a five-membered aromatic heterocycle characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 5-position. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2, leading to two possible tautomers. However, for the purpose of this guide, we will consider the 1H-pyrazole tautomer as the predominant form for spectroscopic discussion.

Caption: Molecular structure of this compound.

The combination of NMR, IR, and MS spectroscopy provides a powerful toolkit for the unambiguous identification and structural elucidation of this molecule. Each technique probes different aspects of the molecular structure, and together they offer a complementary and comprehensive analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the N-H proton and the C4-H proton.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~14.96 | Broad Singlet | 1H |

| C4-H | ~7.30 | Singlet | 1H |

Note: The predicted chemical shifts are based on available data for this compound in DMSO-d₆.[1]

Interpretation and Causality:

-

N-H Proton: The significant downfield shift of the N-H proton is a hallmark of pyrazoles and is attributed to a combination of factors. The proton is attached to a nitrogen atom within an aromatic system, which deshields it. Furthermore, in a polar aprotic solvent like DMSO, strong hydrogen bonding with the solvent molecules occurs, leading to a further downfield shift and signal broadening. The broadness of the peak is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

-

C4-H Proton: The proton at the C4 position is the only proton directly attached to the pyrazole ring's carbon framework. Its chemical shift in the aromatic region is expected due to the aromatic nature of the pyrazole ring. The singlet multiplicity arises from the absence of any adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145-150 |

| C4 | ~110-115 |

| C5 | ~155-160 |

Note: These are predicted chemical shifts based on known substituent effects on the pyrazole ring. Actual experimental values may vary.

Interpretation and Causality:

-

C3 Carbon: The C3 carbon is attached to an electronegative chlorine atom and is part of a double bond within the aromatic ring. The deshielding effect of the chlorine atom and the sp² hybridization contribute to its downfield chemical shift.

-

C4 Carbon: The C4 carbon is the only carbon in the ring bonded to a hydrogen atom. It is generally the most upfield of the pyrazole ring carbons.

-

C5 Carbon: The C5 carbon is attached to the electron-withdrawing nitro group. The strong deshielding effect of the nitro group results in the most downfield chemical shift for this carbon.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is critical for obtaining high-quality data.

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=C, C=N, C-Cl, and NO₂ groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium, Broad | N-H stretching |

| ~3000-3100 | Weak | Aromatic C-H stretching |

| ~1580-1620 | Medium | C=N stretching (pyrazole ring) |

| ~1500-1550 | Strong | Asymmetric NO₂ stretching |

| ~1450-1500 | Medium | C=C stretching (pyrazole ring) |

| ~1330-1370 | Strong | Symmetric NO₂ stretching |

| ~700-800 | Strong | C-Cl stretching |

Interpretation and Causality:

-

N-H Stretching: The broad absorption in the high-frequency region is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.

-

Aromatic C-H Stretching: The weak absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

-

Ring Vibrations (C=N and C=C): The absorptions in the 1450-1620 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring.

-

Nitro Group Stretching: The two strong absorptions for the nitro group (asymmetric and symmetric stretching) are highly characteristic and are a key diagnostic feature in the IR spectrum.

-

C-Cl Stretching: The strong absorption in the lower frequency "fingerprint" region is indicative of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z ≈ 149 and 151 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

Major Fragments:

-

[M - NO₂]⁺: Loss of the nitro group (46 Da).

-

[M - Cl]⁺: Loss of the chlorine atom (35/37 Da).

-

[M - HCN]⁺: A common fragmentation pathway for pyrazoles, involving the loss of hydrogen cyanide (27 Da).

-

Interpretation and Causality:

The fragmentation of this compound under EI conditions is expected to be driven by the stability of the resulting fragments. The aromatic pyrazole ring is relatively stable, so the initial fragmentation is likely to involve the loss of the substituents. The presence of the characteristic isotopic pattern for chlorine (a peak at M+2 with approximately one-third the intensity of the M⁺ peak) is a definitive indicator of a single chlorine atom in the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Caption: General workflow for GC-MS analysis.

Conclusion: A Multi-faceted Spectroscopic Portrait

The spectroscopic characterization of this compound provides a clear example of how complementary analytical techniques can be used to build a comprehensive understanding of a molecule's structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation patterns. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is not just an academic exercise; it is a critical component of quality control, reaction monitoring, and the confident identification of novel compounds. This guide has aimed to provide not only the expected data but also the scientific rationale behind the observed spectral features, empowering scientists to interpret their own data with a greater degree of expertise and confidence.

References

An In-depth Technical Guide to 3-Chloro-5-nitro-1H-pyrazole: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitro-1H-pyrazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a reactive chloro substituent on the pyrazole core, make it a versatile precursor for the synthesis of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and reactivity. While a definitive single-crystal X-ray structure remains to be published, this document will explore its predicted structural properties based on computational modeling and analysis of closely related compounds. Furthermore, we will delve into the potential applications of this compound, particularly in the development of novel therapeutic agents, drawing on the established biological activities of the broader nitro-pyrazole class of molecules.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone of modern medicinal chemistry.[1] The pyrazole scaffold is a privileged structure, appearing in a multitude of approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability. The introduction of substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound, is a prime example of a strategically functionalized pyrazole. The chloro group serves as a versatile handle for nucleophilic substitution reactions, while the potent electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring and can act as a key pharmacophoric element.[2] This combination of functionalities makes it a valuable intermediate for creating libraries of novel compounds for drug discovery and other applications.[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical aspect of its utility. A common synthetic route involves the rearrangement of a precursor, 3-chloro-1-nitro-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound:

-

Reaction Setup: Dissolve 3-chloro-1-nitro-1H-pyrazole (1.0 eq) in anisole in a sealed reaction vessel or autoclave.

-

Heating: Heat the reaction mixture to 140°C and maintain this temperature with continuous stirring overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to 0°C.

-

Precipitation: Dilute the cooled mixture with hexane and continue stirring at 0°C for 30 minutes to induce precipitation of the product.

-

Isolation: Isolate the solid product by filtration, washing with cold hexane.

-

Drying: Dry the isolated solid to obtain this compound as a yellow solid.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.96 (broad s, 1H), 7.30 (s, 1H).

The broad singlet at 14.96 ppm is characteristic of the N-H proton of the pyrazole ring, and the singlet at 7.30 ppm corresponds to the C-H proton at the 4-position.

Structural Properties: A Computational Perspective

In the absence of a published crystal structure for this compound, computational methods provide valuable insights into its likely molecular geometry and electronic structure.[4] Density Functional Theory (DFT) calculations are a powerful tool for predicting the structures of such molecules.[5]

Tautomerism in Substituted Pyrazoles

A key structural feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[6] For 3(5)-substituted pyrazoles, this results in two possible tautomers. In the case of this compound, the two tautomers are this compound and 5-chloro-3-nitro-1H-pyrazole. Computational studies on related substituted pyrazoles can help predict the relative stability of these tautomers.[7]

Caption: Annular tautomerism in 3(5)-chloro-5(3)-nitro-1H-pyrazole.

Predicted Molecular Geometry

Based on computational studies of similar pyrazole derivatives, the pyrazole ring of this compound is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the chloro and nitro substituents. The strong electron-withdrawing nature of the nitro group is predicted to shorten the adjacent C-N and C-C bonds within the ring.

Table 1: Predicted vs. Typical Bond Lengths in Pyrazole Derivatives

| Bond | Typical Length (Å) | Predicted Length in this compound (Å) |

| N1-N2 | 1.35 | ~1.34 |

| N2-C3 | 1.33 | ~1.32 |

| C3-C4 | 1.42 | ~1.43 |

| C4-C5 | 1.37 | ~1.38 |

| C5-N1 | 1.34 | ~1.33 |

| C3-Cl | 1.72 | ~1.71 |

| C5-N(nitro) | 1.45 | ~1.44 |

Note: Predicted values are estimations based on related structures and computational models and should be confirmed by experimental data.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Nucleophilic Aromatic Substitution

The chloro substituent at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position activates the pyrazole ring towards nucleophilic attack, facilitating the displacement of the chloride ion by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, including amines, alkoxides, and thiols.

Caption: General scheme for nucleophilic aromatic substitution.

N-Functionalization

The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting pyrazolate anion can be functionalized with various electrophiles. This allows for the introduction of substituents at the N1 position, further expanding the molecular diversity that can be achieved from this starting material. For example, a tosyl group can be introduced at the N1 position to yield 3-chloro-5-nitro-1-tosyl-1H-pyrazole.[8]

Biological Significance of Nitro-Pyrazoles

While the specific biological activity of this compound is not extensively documented, the broader class of nitro-pyrazole derivatives has demonstrated a wide range of pharmacological activities.[9][10] These include:

-

Antimicrobial Activity: Nitro-substituted heterocycles are well-known for their antibacterial and antifungal properties.[11]

-

Anticancer Activity: Several pyrazole derivatives have been investigated for their potential as anticancer agents.[1]

-

Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The presence of the nitro group in this compound makes its derivatives promising candidates for screening in these and other therapeutic areas.

Conclusion and Future Directions

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. While a definitive crystal structure is yet to be reported, computational studies provide a solid foundation for understanding its structural and electronic properties. The reactivity of its chloro and nitro groups, coupled with the potential for N-functionalization, offers a rich landscape for synthetic exploration.

Future research should focus on obtaining a single-crystal X-ray structure to unequivocally determine its solid-state conformation and intermolecular interactions. Furthermore, a systematic exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly lead to the discovery of novel compounds with interesting chemical and biological properties. The synthesis and screening of libraries based on the this compound scaffold hold significant promise for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1369959-12-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-5-NITRO-1-TOSYL-1H-PYRAZOLE | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. pharmatutor.org [pharmatutor.org]

Tautomeric Landscape of 3-Chloro-5-nitro-1H-pyrazole: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the tautomerism of 3-chloro-5-nitro-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The intricate interplay of electronic effects, solvent polarity, and intermolecular forces governs the equilibrium between its principal tautomeric forms. A comprehensive understanding of this dynamic behavior is paramount for predicting molecular interactions, optimizing pharmacokinetic properties, and designing novel therapeutics with enhanced efficacy and specificity. This document synthesizes theoretical principles with actionable experimental and computational protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles, integral to the structure of numerous approved drugs and clinical candidates.[1] Their biological activity is intimately linked to their three-dimensional structure and the specific presentation of pharmacophoric features. A critical, yet often overlooked, aspect of pyrazole chemistry is the phenomenon of annular tautomerism, a form of prototropy where a proton reversibly shifts between the two ring nitrogen atoms.[2][3] This dynamic equilibrium can significantly impact a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

For unsymmetrically substituted pyrazoles, such as this compound, the tautomeric equilibrium is non-degenerate, leading to the coexistence of distinct molecular species with potentially different biological activities. A thorough characterization of this tautomeric landscape is therefore not merely an academic exercise but a crucial step in rational drug design.

The Tautomeric Forms of this compound

The two principal annular tautomers of this compound are the this compound (Tautomer I) and the 5-chloro-3-nitro-1H-pyrazole (Tautomer II).

Caption: Annular tautomerism in this compound.

The relative stability of these tautomers is dictated by the electronic nature of the substituents at the C3 and C5 positions. Both the chloro and nitro groups are electron-withdrawing, but their effects on the pyrazole ring are nuanced. Computational studies on substituted pyrazoles have shown that electron-withdrawing groups can stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent.[4] However, the interplay of inductive and resonance effects of both substituents must be considered.

Factors Influencing Tautomeric Equilibrium

The tautomeric preference of this compound is not static but is influenced by a variety of factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of both the chloro and nitro groups significantly influences the acidity of the N-H protons and the electron density distribution within the pyrazole ring.[4] Generally, substituents that are strong π-acceptors, like the nitro group, tend to favor the tautomer where the proton resides on the nitrogen adjacent to the substituent.[4]

-

Solvent Polarity: The polarity of the solvent plays a crucial role in solvating the individual tautomers and influencing the transition state of the proton transfer.[4] Polar protic solvents can facilitate proton transfer through hydrogen bonding, potentially shifting the equilibrium.[4] A more polar tautomer will be preferentially stabilized in a polar solvent.[4]

-

Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium. Low-temperature studies are often necessary to slow down the proton exchange to a rate that allows for the individual detection of tautomers by techniques like NMR spectroscopy.[4]

-

Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding can lock the molecule into a single, preferred tautomeric form.[4][5]

Experimental Approaches for Studying Tautomerism

A multi-pronged experimental approach is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[6] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomer and, in some cases, quantify the equilibrium.

Experimental Protocol: Low-Temperature NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈) to a concentration of approximately 10-20 mg/mL.

-

Initial Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature. At this stage, rapid tautomeric interconversion may lead to averaged signals for the C3/C5 carbons and the N1/N2 nitrogens.[5]

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring spectra at each step.

-

Data Analysis: Monitor the spectra for the decoalescence of averaged signals into distinct signals for each tautomer. The ratio of the integrals of these distinct signals provides the tautomeric equilibrium constant (KT) at that temperature.[7]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[8]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The location of the hydrogen atom on one of the pyrazole nitrogen atoms will definitively identify the tautomer present in the crystal lattice.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the vibrational modes of the molecule, which differ between tautomers. The N-H stretching and bending frequencies are particularly sensitive to the tautomeric form.[9]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare samples for analysis in both the solid state (as a KBr pellet) and in solution (using a suitable solvent and a liquid cell).

-

Spectrum Acquisition: Record the FT-IR spectra over a range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the experimental spectra with theoretically calculated spectra for each tautomer to aid in the assignment of vibrational bands. The presence of distinct N-H stretching bands can indicate the presence of different tautomers or different hydrogen-bonding environments.[9]

Computational Modeling of Tautomerism

Quantum chemical calculations are an invaluable tool for predicting the relative stabilities of tautomers and for interpreting experimental data.[10]

Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of the relative energies of the tautomers in the gas phase and in solution (using a polarizable continuum model).[10]

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the initial structures of both tautomers of this compound and perform geometry optimizations using a DFT method.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in different solvent environments.[4]

Caption: Computational workflow for studying pyrazole tautomerism.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the experimental and computational studies.

| Technique | Expected Observations | Interpretation |

| Low-Temperature NMR | Decoalescence of averaged signals for C3/C5 and N1/N2 into distinct signals for each tautomer. | Allows for the direct observation and quantification of the tautomeric equilibrium in solution. |

| X-Ray Crystallography | Unambiguous location of the N-H proton. | Determines the preferred tautomer in the solid state. |

| FT-IR Spectroscopy | Distinct N-H stretching and bending frequencies. | Provides evidence for the presence of different tautomers and hydrogen-bonding patterns. |

| DFT Calculations | Relative energies of the tautomers in the gas phase and in solution. | Predicts the thermodynamically favored tautomer under different conditions. |

Conclusion and Future Directions

The tautomeric behavior of this compound is a complex phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive understanding of this equilibrium is essential for the rational design of drug candidates incorporating this scaffold. The integrated experimental and computational workflow outlined in this guide provides a robust framework for elucidating the tautomeric landscape of this and other substituted pyrazoles.

Future research should focus on correlating the observed tautomeric preferences with biological activity and ADME properties. Such studies will further refine our ability to predict and modulate the behavior of pyrazole-based drugs, ultimately leading to the development of safer and more effective therapeutics.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. purkh.com [purkh.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Critical Role of Purity in Advanced Synthesis

An In-Depth Technical Guide to the Purity Analysis of 3-Chloro-5-nitro-1H-pyrazole

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique electronic and structural features, stemming from the interplay of the pyrazole core, an electron-withdrawing nitro group, and a reactive chloro-substituent, make it a valuable synthon for creating complex molecular architectures.[1][2] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Undetected impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the final product.

This guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, empowering researchers, analysts, and drug development professionals to build a robust, self-validating system for quality control.

Understanding the Analyte: Synthesis and Potential Impurity Profile

A robust analytical strategy begins with a thorough understanding of how the compound is synthesized and what impurities might arise. A common synthetic route involves the thermal rearrangement of 3-chloro-1-nitro-1H-pyrazole in a high-boiling solvent like anisole.[3]

Based on this and other common pyrazole syntheses, we can anticipate several classes of impurities:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 3-chloro-1-nitro-1H-pyrazole.

-

Intermediates: Incomplete cyclization or aromatization can result in pyrazoline intermediates.[4]

-

Reagents & Solvents: Residual anisole or other solvents used in synthesis and purification.

-

-

By-Products:

-

Regioisomers: The most common issue in the synthesis of unsymmetrical pyrazoles is the formation of regioisomers, which can be difficult to separate.[4] For instance, rearrangement could potentially yield 3-Chloro-4-nitro-1H-pyrazole, or side reactions could produce isomers depending on the starting materials.

-

Dehalogenated Species: 5-nitro-1H-pyrazole formed through reductive de-chlorination.

-

Hydrolyzed Species: 3-Hydroxy-5-nitro-1H-pyrazole if water is present during synthesis or workup.

-

-

Degradation Products: The compound's stability under heat, light, and various pH conditions should be considered, although specific degradation pathways are not widely published.

This predictive impurity profile is the foundation upon which we build our multi-tiered analytical approach.

References

A Predictive Analysis of the Reactivity Profile of 3-Chloro-5-nitro-1H-pyrazole: A Keystone Intermediate for Medicinal Chemistry

Abstract: 3-Chloro-5-nitro-1H-pyrazole is a heterocycle of significant interest for drug development and materials science. Its unique substitution pattern, featuring a potent electron-withdrawing nitro group and a displaceable chloro group, creates a highly specific and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure, its anticipated behavior in key chemical transformations, and its potential as a versatile building block for the synthesis of complex molecular architectures. While direct literature on this specific molecule is emerging, this analysis is grounded in the fundamental principles of heterocyclic chemistry and supported by extensive data from analogous pyrazole systems.

Introduction: The Pyrazole Scaffold and the Impact of Substitution

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in a wide array of pharmaceuticals ranging from anti-inflammatory agents like celecoxib to anti-obesity drugs like rimonabant.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a stable and synthetically versatile scaffold that can be readily functionalized to modulate pharmacological activity.[2][3][4]

The reactivity of the pyrazole core is profoundly influenced by its substituents. In the case of This compound , the molecule is engineered for specific chemical transformations:

-

The Nitro Group (at C5): As a powerful electron-withdrawing group, it significantly lowers the electron density of the entire ring system through both inductive and resonance effects. This deactivation profoundly impacts the ring's susceptibility to electrophilic attack but, critically, activates it towards nucleophilic substitution.

-

The Chloro Group (at C3): This halogen atom serves as an excellent leaving group, particularly on an electron-deficient aromatic ring.

This guide will dissect the interplay of these functional groups, offering a predictive but robust profile of the molecule's reactivity for researchers engaged in synthetic and medicinal chemistry.

Electronic Structure and Annular Tautomerism

A foundational aspect of pyrazole chemistry is annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2). For this compound, two tautomers are possible.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro and nitro substituents on the 1H-pyrazole ring, specifically in the 3-chloro-5-nitro-1H-pyrazole isomer. This molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique reactivity profile, which is a direct consequence of the interplay between the inductive and resonance effects of its substituents. This guide will delve into the synthesis, spectroscopic characterization, and theoretical underpinnings of the electronic landscape of this important heterocyclic compound.

Introduction: The Pyrazole Scaffold and the Importance of Substituent Effects

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole scaffold lies in the ability to tune its chemical and physical properties through the introduction of various substituents.[1]

Understanding the electronic effects of these substituents is paramount for predicting the reactivity, acidity, and potential for intermolecular interactions of the pyrazole derivative. In the case of this compound, the presence of a halogen and a nitro group, both potent electron-withdrawing groups, creates a highly electron-deficient aromatic system with distinct and valuable chemical characteristics. This guide will explore these characteristics from both a theoretical and practical standpoint.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a thermal rearrangement of a precursor, 3-chloro-1-nitro-1H-pyrazole. This reaction is typically carried out at elevated temperatures in a suitable solvent such as anisole.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Dissolve 3-chloro-1-nitro-1H-pyrazole (4.0 g, 27 mmol) in anisole (20 mL).

-

Transfer the resulting solution to an autoclave.

-

Heat the reaction system to 140 °C and maintain continuous stirring at this temperature overnight.

-

Upon completion of the reaction, cool the mixture to 0 °C.

-

Dilute the cooled reaction mixture with hexane (200 mL) and continue stirring at 0 °C for 30 minutes.

-

Isolate the solid product by filtration.

-

Wash the solid with cold hexane (10 mL) and dry to yield this compound as a yellow solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum of this compound in DMSO-d6 exhibits two key signals: a broad singlet at approximately 14.96 ppm corresponding to the N-H proton, and a singlet at around 7.30 ppm for the C4-H proton.[2] The significant downfield shift of the N-H proton is indicative of its acidic nature, a consequence of the strong electron-withdrawing effects of the chloro and nitro groups.

The Interplay of Electronic Effects: Inductive vs. Resonance

The electronic character of this compound is dominated by the strong electron-withdrawing nature of both the chloro and nitro substituents. These effects are transmitted through the pyrazole ring via two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma bonds. Both chlorine and the nitro group are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I). This effect leads to a general polarization of the sigma bonds within the pyrazole ring, pulling electron density away from the ring and towards the substituents. This results in a significant decrease in the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack.

Resonance Effect (-M)

The resonance effect, or mesomeric effect, involves the delocalization of pi-electrons through the conjugated system of the aromatic ring.

-

Nitro Group: The nitro group exhibits a powerful electron-withdrawing resonance effect (-M). The pi-electrons from the pyrazole ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This delocalization further decreases the electron density on the pyrazole ring, particularly at the ortho and para positions relative to the nitro group.

-

Chloro Group: The chloro group has a dual role. While it is strongly inductively withdrawing, it also possesses lone pairs of electrons that can be donated to the pi-system of the pyrazole ring, exerting a weak electron-donating resonance effect (+M). However, for halogens, the inductive effect generally outweighs the resonance effect.

The combination of these effects in this compound results in a highly electron-deficient aromatic system.

Diagram: Dominant Electronic Effects in this compound

Caption: A diagram illustrating the primary electronic effects and their consequences in this compound.

Quantitative Analysis of Electronic Effects

The electronic effects of the substituents can be quantitatively assessed through various experimental and computational methods.

Acidity (pKa)

The electron-withdrawing nature of the chloro and nitro groups significantly increases the acidity of the N-H proton of the pyrazole ring. This is because these groups help to stabilize the negative charge of the resulting pyrazolate anion through inductive and resonance effects. A predicted pKa value for 5-chloro-3-nitro-1H-pyrazole is approximately 5.36.[2] This is considerably more acidic than unsubstituted pyrazole, which has a pKa of about 14.2. The acidity of substituted benzoic acids provides a well-studied analogy, where electron-withdrawing groups increase acidity by stabilizing the carboxylate anion.[4]

Table 1: Comparison of Acidity

| Compound | pKa |

| Pyrazole | ~14.2 |

| This compound (predicted) | ~5.36 [2] |

Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity. The presence of the strongly polar chloro and nitro groups is expected to result in a significant dipole moment for this compound. For comparison, the dipole moment of unsubstituted pyrazole is approximately 2.20 Debye.[5] The dipole moment is an important factor in determining the solubility of the compound and its ability to engage in dipole-dipole interactions.[6]

Computational Analysis

While a specific computational study for this compound was not found in the initial searches, density functional theory (DFT) calculations are a powerful tool for visualizing the electronic landscape of such molecules. These calculations can provide:

-

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would be expected to show a significant positive potential on the pyrazole ring, particularly near the C4-H, and a strong negative potential around the oxygen atoms of the nitro group.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and orbital interactions within the molecule, quantifying the electron-withdrawing effects of the substituents.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The strong electron-withdrawing groups in this compound would significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.

Reactivity and Synthetic Utility

The unique electronic properties of this compound make it a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazole ring, coupled with the presence of a good leaving group (chloride), makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[7] The nitro group at the 5-position strongly activates the 3-position towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 3-substituted-5-nitropyrazoles. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion.[8]

Diagram: Nucleophilic Aromatic Substitution (SNAr) Workflow

Caption: A simplified workflow for the SNAr reaction of this compound.

N-Substitution

The acidic N-H proton can be readily deprotonated with a suitable base, and the resulting pyrazolate anion can be alkylated or arylated.[7]

-

N-Alkylation: This can be achieved by treating the pyrazole with a base followed by an alkyl halide.

-

N-Arylation: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Chan-Lam coupling, are effective methods for introducing aryl groups at the N1 position.[7]

Conclusion

This compound is a molecule where the powerful electron-withdrawing inductive and resonance effects of the chloro and nitro substituents create a highly electron-deficient and reactive pyrazole core. This guide has detailed the synthesis, spectroscopic properties, and the theoretical basis for the electronic landscape of this compound. The enhanced acidity of the N-H proton and the activation of the C3 position towards nucleophilic aromatic substitution are direct consequences of these electronic effects. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design and synthesis of novel pyrazole-based compounds with tailored properties and functions.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 2. 5-chloro-3-nitro-1H-pyrazole | 1369959-12-5 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dipole moments [stenutz.eu]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1369959-12-5 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Chloro-5-nitro-1H-pyrazole in Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in the design of novel therapeutics and functional materials. Within this important class of heterocyles, this compound stands out as a highly valuable and reactive intermediate. The strategic placement of a chloro substituent at the 3-position and a potent electron-withdrawing nitro group at the 5-position creates a molecule primed for nucleophilic aromatic substitution (SNAr). This unique electronic arrangement not only activates the pyrazole ring towards nucleophilic attack but also provides a versatile handle for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of substituted pyrazoles. Understanding the nuances of its reactivity is paramount for leveraging its full synthetic potential.

Mechanistic Insights: The Driving Forces of Nucleophilic Substitution on the Pyrazole Ring

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro substituent. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. The stability of this intermediate is crucial to the facility of the reaction and is significantly enhanced by the strong electron-withdrawing nitro group at the 5-position, which delocalizes the negative charge. The subsequent rapid elimination of the chloride ion restores the aromaticity of the pyrazole ring, yielding the substituted product.

The regioselectivity of the reaction is dictated by the electronic activation of the pyrazole ring. The synergistic electron-withdrawing effects of the nitro group and the pyrazole ring nitrogen atoms render the C3 position the most electrophilic site for nucleophilic attack.

Factors Influencing Reaction Outcomes

The success and efficiency of nucleophilic substitution reactions on this compound are governed by several key experimental parameters:

-

Nature of the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Softer, more polarizable nucleophiles such as thiols and secondary amines generally exhibit higher reactivity.

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice for SNAr reactions. These solvents effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

Temperature: While many reactions proceed readily at room temperature, elevated temperatures can be employed to accelerate sluggish reactions, particularly with less reactive nucleophiles. However, careful temperature control is necessary to minimize the formation of side products.

-

Base: When using nucleophiles that are not anionic (e.g., primary and secondary amines, alcohols, thiols), the addition of a non-nucleophilic base is often required to neutralize the proton generated during the reaction and drive the equilibrium towards the product. Common bases include triethylamine, diisopropylethylamine, and potassium carbonate.

Comparative Reactivity Data

| Substrate | Position of Cl | Position of NO₂ | Relative Rate Constant (k₂) with Piperidine in Ethanol at 40°C |

| 4-Chloro-3-nitropyridine | 4 | 3 | Very High |

| 2-Chloro-3-nitropyridine | 2 | 3 | High |

| 5-Chloro-2-nitropyridine | 5 | 2 | Moderate |

| 2-Chloro-5-nitropyridine | 2 | 5 | Moderate |

Data adapted from a comparative guide on the reactivity of chloronitropyridine isomers.[1]

Based on these trends, the reactivity of this compound is anticipated to be high due to the activating effect of the nitro group at a position analogous to a para-relationship in a benzene ring.

Experimental Protocols

Safety Precautions: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for the Reaction with Amine Nucleophiles

This protocol provides a general method for the synthesis of 3-amino-5-nitro-1H-pyrazole derivatives.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Septum

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of substrate).

-

Add the desired amine nucleophile (1.1-1.5 eq) to the solution.

-

Add the base (Et₃N or DIPEA, 1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 3-amino-5-nitro-1H-pyrazole derivative.

References

Synthesis of substituted pyrazoles using 3-Chloro-5-nitro-1H-pyrazole

An Application Guide for the Synthesis of Substituted Pyrazoles Leveraging 3-Chloro-5-nitro-1H-pyrazole as a Versatile Synthetic Building Block

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] First identified in 1883, pyrazole derivatives have become integral components of numerous FDA-approved pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] The therapeutic success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores the profound impact of this heterocyclic core on modern medicine.[2][4]

The versatility of the pyrazole ring stems from its unique electronic properties and its capacity for multi-point functionalization. This guide focuses on a particularly strategic starting material: This compound . This compound is an exemplary building block for creating diverse libraries of substituted pyrazoles due to two key structural features:

-

The Chloro Group (C3): Positioned on the pyrazole ring, the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (S_N_Ar) reactions.[3]

-

The Nitro Group (C5): As a powerful electron-withdrawing group, the nitro moiety significantly activates the pyrazole ring, specifically rendering the C3 position highly electrophilic and susceptible to nucleophilic attack.[3][6]

This synergistic relationship between the chloro and nitro groups makes this compound a highly reactive and regioselective precursor for the synthesis of a wide array of functionalized pyrazole derivatives. This application note provides detailed protocols and the underlying chemical principles for its use in synthesizing key pyrazole subclasses.

Core Mechanism: Nucleophilic Aromatic Substitution (S_N_Ar)